

Structural comparison of 2-thiouridine-containing RNA with native RNA.

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Compound of Interest

Compound Name: 2-Thiouridine

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An in-depth comparison of RNA containing the modified nucleobase **2-thiouridine** (s²U) with its native counterpart reveals significant structural and thermodynamic differences that have profound implications for RNA function, particularly in the context of translation and nucleic acid therapeutics. The substitution of an oxygen atom with sulfur at the C2 position of the uridine base induces a cascade of conformational changes that enhance the stability and structural rigidity of the RNA molecule.

Structural Impact of 2-Thiouridine

The introduction of **2-thiouridine** into an RNA strand fundamentally alters its conformational landscape. The primary effect is a strong preference for the C3'-endo sugar pucker conformation, a key characteristic of A-form helices.^{[1][2][3][4]} This "preorganization" of the single-stranded RNA into an A-form geometry is a major contributor to the overall stability of s²U-containing duplexes.^{[2][3]} This conformational rigidity is not localized to the modified nucleoside alone; it can also influence the sugar pucker of adjacent nucleotides, promoting a more ordered and well-stacked helical structure.^{[1][4]}

Circular dichroism (CD) spectroscopy confirms the A-form helical conformation of RNA containing **2-thiouridine**.^{[1][5]} Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the preference for the C3'-endo sugar pucker.^{[1][3][4][5]} Molecular dynamics simulations have further corroborated these findings, showing that s²U-modified RNA maintains a structure closer to a canonical A-form helix compared to unmodified RNA.^[4]

Thermodynamic Stability

A significant consequence of the structural changes induced by **2-thiouridine** is a marked increase in the thermodynamic stability of RNA duplexes. This is most readily observed as a substantial increase in the melting temperature (T_m), the temperature at which 50% of the duplex dissociates.

RNA Duplex Composition	Melting Temperature (T_m) in °C	Change in T_m (°C) vs. Unmodified	Free Energy (ΔG°) in kcal/mol	Reference
Unmodified (GUUUC/GmAmAmAmCm)	19.0	-	-2.8	[1]
2-Thiouridine (Gs ² UUUC/GmA mAmAmCm)	30.7	+11.7	-4.8	[1]
4-Thiouridine (Gs ⁴ UUUC/GmA mAmAmCm)	14.5	-4.5	-2.2	[1]

RNA Duplex with Internal Pair	Melting Temperature (T_m) in °C (at 200 μ M)	Change in T_m (°C) vs. Native	Free Energy (ΔG_{ITC}) in kcal/mol	Reference
Native U:A pair	-	-	-10.0	[3]
2-Thiouridine s ² U:A pair	+11.1	+11.1	-10.5	[3]
Native U:U mismatch	-	-	-8.18	[3]
2-Thiouridine s ² U:U mismatch	+8.8	+8.8	-9.05	[3]

The stabilizing effect of **2-thiouridine** is primarily entropic in origin.[3][6] The preorganization of the single strand reduces the entropic penalty of duplex formation, making the overall process more favorable. Isothermal titration calorimetry (ITC) studies have confirmed that while the enthalpy change (ΔH) upon binding may be less favorable for s^2U -containing duplexes, the significant reduction in the entropic penalty ($T\Delta S$) leads to a more favorable free energy of binding (ΔG).[3]

Functional Implications

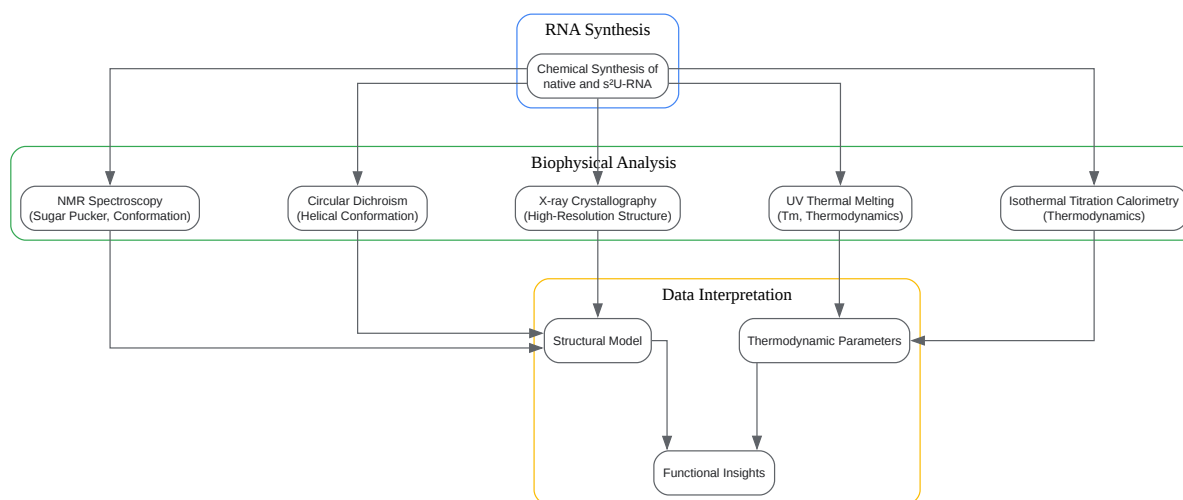
The structural and thermodynamic consequences of **2-thiouridine** modification are crucial for its biological roles. In transfer RNA (tRNA), s^2U at the wobble position (position 34) of the anticodon is essential for accurate and efficient translation.[1][7][8] It enhances codon-anticodon recognition, particularly for codons ending in A, and helps to prevent frameshifting during protein synthesis.[8] The increased stability of the codon-anticodon interaction contributes to the fidelity of the translation process.

Beyond its natural roles, the stabilizing properties of **2-thiouridine** are of great interest in the development of RNA-based therapeutics, such as small interfering RNAs (siRNAs). Incorporating s^2U can enhance the stability of the siRNA duplex, potentially leading to improved efficacy and longevity of the gene silencing effect.[9][10]

Experimental Methodologies

A variety of biophysical techniques are employed to characterize the structural and thermodynamic differences between **2-thiouridine**-containing RNA and native RNA.

Experimental Workflow for RNA Characterization



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Caption: Workflow for the synthesis and comparative biophysical analysis of native and **2-thiouridine**-containing RNA.

Key Experimental Protocols

1. RNA Synthesis:

- Method: Solid-phase phosphoramidite chemistry is used for the synthesis of both native and **2-thiouridine**-containing RNA oligonucleotides.[1][9]

- **s²U Incorporation:** A **2-thiouridine** phosphoramidite is used in the synthesis cycle at the desired position.[9]
- **Oxidation:** A non-standard oxidizing agent, such as tert-butyl hydroperoxide, is required for s²U-containing oligonucleotides to prevent the loss of the sulfur atom, which can occur with the standard iodine/water/pyridine oxidizer.[9]
- **Deprotection and Purification:** Mild basic conditions are used for deprotection. The synthesized oligonucleotides are then purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[9][11]

2. UV Thermal Melting:

- **Principle:** The absorbance of UV light by RNA at 260 nm increases as the duplex melts into single strands (hyperchromic effect). By monitoring the absorbance as a function of temperature, a melting curve is generated, from which the T_m can be determined.
- **Protocol:**
 - Equimolar amounts of the complementary RNA strands are annealed in a buffer solution (e.g., 10 mM Tris-HCl, 1 M NaCl, 2.5 mM EDTA, pH 8.0).[2]
 - The absorbance at 260 nm is recorded as the temperature is slowly increased.
 - The T_m is the temperature at the midpoint of the transition.
 - By performing the experiment at different RNA concentrations, thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from van't Hoff plots.[3]

3. NMR Spectroscopy:

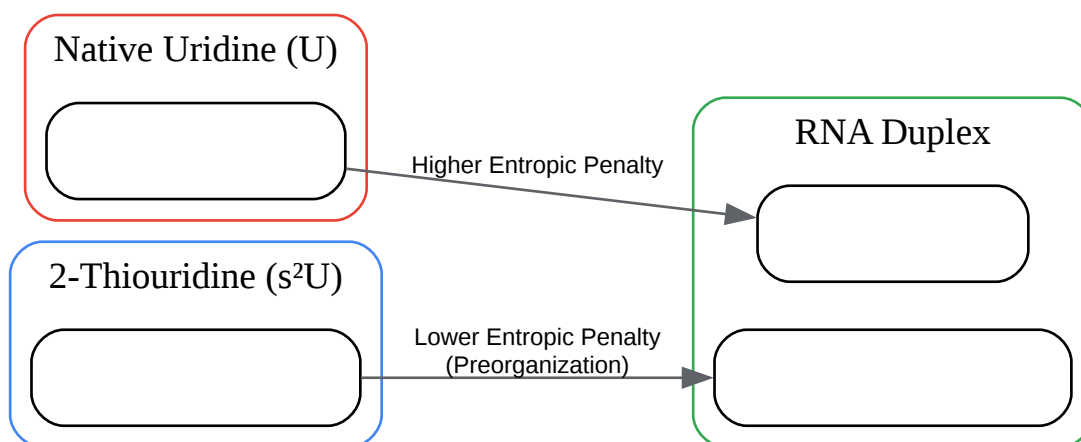
- **Principle:** NMR spectroscopy provides atomic-level structural information. For RNA, ¹H NMR is particularly useful for observing imino protons involved in base pairing and sugar protons to determine the ribose pucker conformation.
- **Protocol:**

- The purified RNA sample is dissolved in an appropriate buffer, often in D₂O to suppress the water signal, or in a H₂O/D₂O mixture to observe exchangeable imino protons.[12]
- ¹H NMR spectra are recorded on a high-field NMR spectrometer.
- The coupling constants between H1' and H2' protons (³J(H1'-H2')) are measured to determine the equilibrium between C2'-endo and C3'-endo sugar puckers.[1]
- Two-dimensional NMR experiments, such as ROESY, can be used to determine through-space proximities between protons, confirming the overall A-form helical geometry.[1][5]

4. Circular Dichroism (CD) Spectroscopy:

- Principle: Chiral molecules like RNA helices absorb left and right circularly polarized light differently. The resulting CD spectrum is sensitive to the secondary structure of the RNA. A-form RNA helices have a characteristic CD spectrum with a positive peak around 260 nm and a negative peak around 210 nm.
- Protocol:
 - The RNA sample is placed in a quartz cuvette in a suitable buffer.
 - The CD spectrum is recorded over a range of UV wavelengths (e.g., 200-320 nm).
 - The resulting spectrum is compared to known spectra for different RNA conformations. The presence of a strong positive peak at ~260 nm is indicative of an A-form helix.[1][5]

Structural Preorganization by 2-Thiouridine



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Caption: The effect of **2-thiouridine** on sugar pucker conformation and its impact on RNA duplex stability.

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